molecular formula C6H7NO4S B1370752 Thiophen-3-amine oxalate CAS No. 861965-63-1

Thiophen-3-amine oxalate

Cat. No. B1370752
M. Wt: 189.19 g/mol
InChI Key: XBLAYFVCUPTTOI-UHFFFAOYSA-N
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Description

Thiophen-3-amine oxalate, also known by its IUPAC name thiophen-3-amine, oxalate salt, is a chemical compound with the molecular formula C4H5NS.C2H2O4 . It has a molecular weight of 187.18 . The compound is used for research and development purposes .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr Thiophene Synthesis, and Fiesselmann synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Thiophen-3-amine oxalate is represented by the InChI code 1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6)/p-2 .


Chemical Reactions Analysis

Thiophene derivatives, including Thiophen-3-amine oxalate, can undergo various chemical reactions. For instance, they can participate in phosphine-free direct C-H arylation of thiophenes at C2 . They can also undergo dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K .


Physical And Chemical Properties Analysis

Thiophen-3-amine oxalate is a solid compound . It should be stored in a dark place and kept sealed in dry conditions at room temperature .

Scientific Research Applications

Chemical Reactions and Derivatives Synthesis

Thiophen-3-amine oxalate and its derivatives have been primarily studied for their role in various chemical reactions and the synthesis of different compounds. In one study, derivatives of thiophen-3-amine were involved in reactions leading to the formation of mixtures of corresponding 3-cyano-1,2-benzisothiazole and its 3-carbonamide (Shanta, Scrowston, & Twigg, 1967). Another study outlined the synthesis of 1, 3-disubstituted thiourea derivatives, highlighting the significance of thioureas in medicinal chemistry due to their diverse biological activities (Kumavat et al., 2013).

Advances in Polymerization Techniques

The derivatives of thiophen-3-amine oxalate have also found applications in the field of polymerization. One research introduced star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under LED light, showcasing the potential of these compounds in enhancing polymerization efficiencies (Zhang et al., 2015).

Biological and Medicinal Research

Studies have also delved into the biological and medicinal implications of thiophen-3-amine oxalate derivatives. For instance, N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides have been synthesized, and their antinociceptive activity was examined, indicating the potential therapeutic applications of these compounds (Shipilovskikh et al., 2020).

Photophysical and Electrochemical Applications

Thiophen-3-amine oxalate derivatives have also shown promise in photophysical and electrochemical applications. One such study investigated the quenching of peroxyoxalate chemiluminescence by amine-substituted compounds, shedding light on the mechanistic roles of these compounds in chemiluminescence processes (Devasto & Grayeski, 1991).

Safety And Hazards

Thiophen-3-amine oxalate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

oxalic acid;thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLAYFVCUPTTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-3-amine oxalate

CAS RN

478149-05-2
Record name Thiophen-3-amine oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-aminothiophene-2-carboxylate (1.52 g, 9.68 mmol) is dissolved in 2M NaOH (10 mL, 20 mmol) and heated to reflux in a 115° C. oil bath for 30 min. The mixture is cooled to rt, placed in an ice bath, and carefully acidified with concentrated HCl. The slurry is filtered and rinsed with H2O (25 mL). The cake is then dissolved in acetone (50 mL), dried over MgSO4, filtered, and concentrated to a thick paste. The crude material is dissolved in 1-propanol (25 mL), and oxalic acid (0.90 g, 10.0 mmol) is added portionwise. The mixture is heated at 38° C. for 45 min, cooled to rt, and diluted with ether. The precipitate is isolated via filtration, and washed with ether, affording 3-amino-thiophene oxalate (C135) as a fluffy white solid (70% yield). HRMS (FAB) calculated for C4H5NS+H: 100.0221, found 100.0229 (M+H).
Quantity
1.52 g
Type
reactant
Reaction Step One
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10 mL
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reactant
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0 (± 1) mol
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reactant
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0.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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